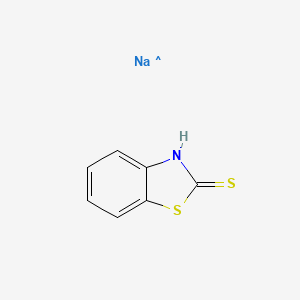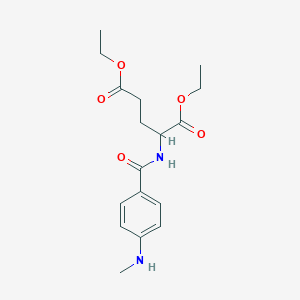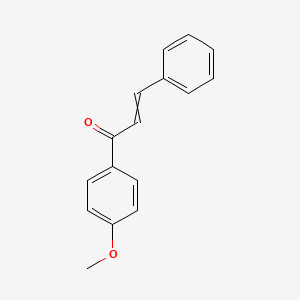
4'-Methoxychalcone
Overview
Description
4’-Methoxychalcone is a chalcone derivative with the molecular formula C16H14O2. It is known for its diverse pharmacological properties, including anti-tumor and anti-inflammatory activities . This compound is characterized by the presence of a methoxy group (-OCH3) attached to the fourth position of the phenyl ring, which contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of 4’-Methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing an equimolar mixture of 4-methoxybenzaldehyde and acetophenone in the presence of an alcoholic alkali, such as sodium hydroxide or potassium hydroxide . The reaction is usually performed at room temperature, and the product is purified by recrystallization from ethanol .
Industrial production methods for 4’-Methoxychalcone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
4’-Methoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction of 4’-Methoxychalcone can yield dihydrochalcones.
Substitution: The methoxy group in 4’-Methoxychalcone can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields epoxides, while reduction produces dihydrochalcones .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Medicine: 4’-Methoxychalcone exhibits promising anti-tumor and anti-diabetic activities. .
Mechanism of Action
The mechanism of action of 4’-Methoxychalcone involves multiple molecular targets and pathways. It has been shown to enhance cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in cancer cells . Additionally, it upregulates PPARgamma-induced transcriptional activity, which plays a crucial role in adipocyte differentiation and adiponectin expression .
Comparison with Similar Compounds
4’-Methoxychalcone is part of the chalcone family, which includes various derivatives with similar structures but different substituents. Some similar compounds include:
2’-Hydroxy-4-methoxychalcone: Known for its antioxidant activity and ability to attenuate oxidative stress.
4’-Hydroxychalcone: Exhibits significant anti-inflammatory and antimicrobial properties.
4’-Dimethylaminochalcone:
Compared to these compounds, 4’-Methoxychalcone stands out due to its unique combination of anti-tumor, anti-inflammatory, and anti-diabetic activities .
Conclusion
4’-Methoxychalcone is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable subject of research in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3 |
InChI Key |
KJHHAPASNNVTSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
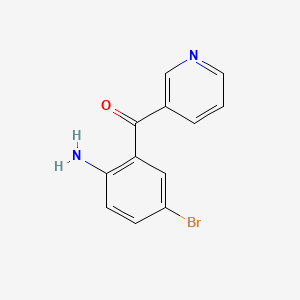
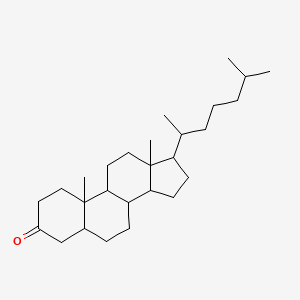
![1-[4,4-Bis(4-fluorophenyl)butyl]piperazine](/img/structure/B8813602.png)
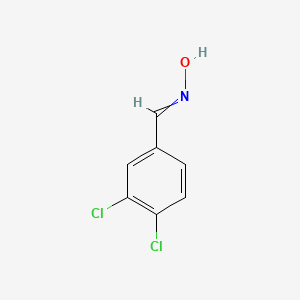
![Propanal, 2-methyl-2-(methylsulfonyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B8813683.png)
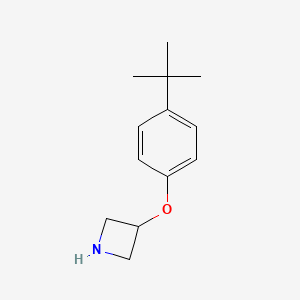

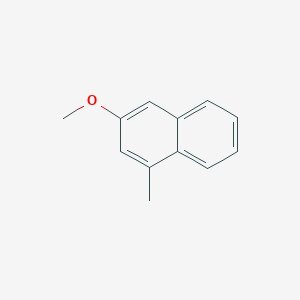
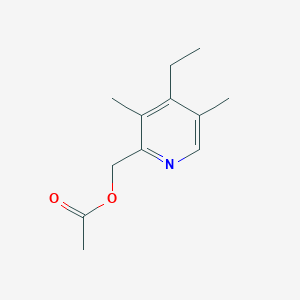
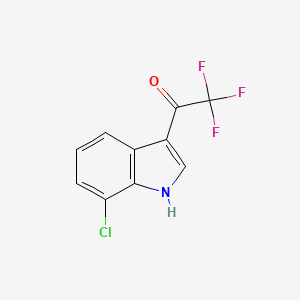
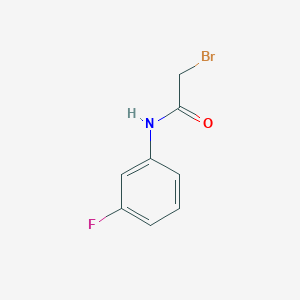
![(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B8813648.png)
